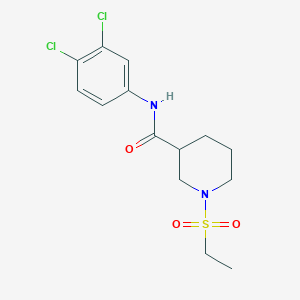

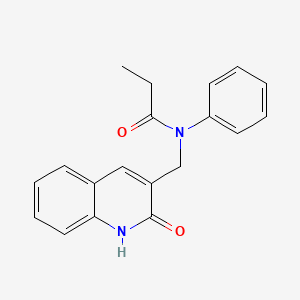

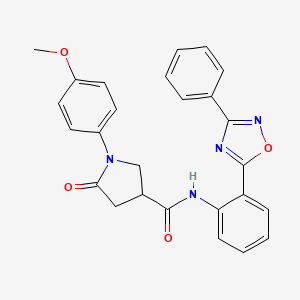

N-(3,4-dichlorophenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide, also known as U-47700, is a synthetic opioid analgesic drug that was first developed in the 1970s by a team of pharmaceutical researchers. It has been found to be highly potent and effective in managing pain, but it also carries a high risk of addiction and overdose. In recent years, U-47700 has gained popularity as a recreational drug, leading to a number of deaths and serious health complications.

Safety and Hazards

Mechanism of Action

Target of Action

SCHEMBL21669815, also known as Semaglutide , is a glucagon-like peptide-1 receptor agonist . The primary target of this compound is the glucagon-like peptide-1 (GLP-1) receptor . GLP-1 is a physiological hormone that promotes glycemic control via several different mechanisms .

Mode of Action

Semaglutide works by binding to and activating the GLP-1 receptor . This interaction stimulates insulin secretion from the pancreas . The decrease in blood sugar levels is theorized to be caused by the mimicking of the incretin glucagon-like peptide-1 (GLP-1) .

Biochemical Pathways

The activation of the GLP-1 receptor by Semaglutide leads to an increase in insulin secretion . This results in a decrease in blood glucose levels . The compound also slows gastric emptying and reduces postprandial glucagon secretion .

Pharmacokinetics

The absorption, distribution, and elimination of oral Semaglutide were investigated using a population pharmacokinetic model based on data from clinical pharmacology trials . Bioavailability was found to be 0.8% when oral Semaglutide was dosed using the recommended dosing conditions . Within-subject variability in bioavailability was 137%, which with once-daily dosing and a long half-life translates into 33% within-subject variability in steady-state exposure .

Result of Action

The activation of the GLP-1 receptor by Semaglutide and the subsequent increase in insulin secretion result in a decrease in blood glucose levels . This makes Semaglutide effective for patients with type 2 diabetes .

Action Environment

The efficacy and stability of Semaglutide can be influenced by various environmental factors. For instance, the post-dose fasting time and the volume of water co-ingested with the dose can affect Semaglutide exposure and bioavailability . It’s also worth noting that the within-individual variation of oral bioavailability was relatively high, but reduced considerably at steady state .

properties

IUPAC Name |

N-(3,4-dichlorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O3S/c1-2-22(20,21)18-7-3-4-10(9-18)14(19)17-11-5-6-12(15)13(16)8-11/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHSOXWYGXELBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7704132.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704186.png)

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7704212.png)